13-chloro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
13-Chloro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex heterocyclic compound featuring a tricyclic core (8.4.0.0³,⁸ fused rings) with a chlorine substituent at position 13 and a 1-methylpyrrole-2-carbonyl group at position 3. Its unique architecture combines a nitrogen-rich scaffold (three nitrogen atoms in the tricyclic system) with functional groups that may confer bioactivity, such as the pyrrole moiety and the electron-withdrawing chlorine atom.
Properties
IUPAC Name |
13-chloro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-20-7-2-3-14(20)17(24)21-8-6-13-12(10-21)16(23)22-9-11(18)4-5-15(22)19-13/h2-5,7,9H,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTUTOPZRSXWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-chloro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Ring: The synthesis begins with the formation of the 1-methylpyrrole-2-carbonyl moiety through a condensation reaction involving a suitable aldehyde and an amine.
Cyclization: The intermediate product undergoes cyclization to form the tricyclic core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazatricyclic core, potentially leading to the formation of reduced analogs.
Substitution: The chlorine atom at the 13th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
The compound serves as a vital building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions to form more complex molecules. It is particularly useful in the synthesis of heteroaromatic compounds and other derivatives that have significant biological activities.
Reagent in Organic Reactions
As a reagent, this compound can facilitate numerous organic reactions, including cycloadditions and substitutions. Its reactivity profile makes it suitable for developing new synthetic methodologies in organic chemistry .
Biological Applications
Antimicrobial Properties
Research indicates that 13-chloro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. It has been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . Further research is needed to elucidate the mechanism of action and identify specific molecular targets.
Medicinal Applications
Therapeutic Agent Development
The ongoing research into the therapeutic potential of this compound focuses on its role as a potential treatment for various diseases. Its interactions with cellular pathways suggest it could be developed into a novel therapeutic agent for conditions such as cancer and infections .
Industrial Applications
Material Development
In industry, this compound is being explored for its potential in developing new materials with unique properties. Its chemical structure allows it to be used as a catalyst or additive in polymer synthesis and other industrial processes.
Catalyst Role
The compound's unique tricyclic structure enables it to act as an effective catalyst in several chemical reactions, enhancing reaction rates and selectivity in industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 13-chloro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, inferences can be drawn from related compounds discussed in the literature. Below is a comparative analysis based on structural and functional group similarities:
Structural Analogues
N-Substituted Pyrrole Derivatives (e.g., ) Compound 13a: 2-[(E)-3-(2-Furyl)acryloyl]-7-(5-methyloxazol-4-yl)-methoxy-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline .
- Core Structure: Tetrahydroisoquinoline (monocyclic) vs. the tricyclic system of the target compound.
- Functional Groups : Shares a substituted pyrrole-like moiety but differs in substituents (furyl acryloyl vs. 1-methylpyrrole-2-carbonyl).
- Synthetic Approach : Both compounds involve multi-step syntheses with acid catalysis, as seen in the HCl/i-PrOH treatment for compound 13a .
Flavonoids (e.g., Catechins in ) Epigallocatechin Gallate (EGCG): A polyphenolic compound with a flavanol backbone .
- Core Structure : Benzopyran-based vs. nitrogen-rich tricyclic system.
- Bioactivity : EGCG is antioxidant and anti-inflammatory, while the target compound’s activity is undefined.
Functional Group Comparison
Limitations of Available Evidence
Biological Activity
Structure
The compound features a tricyclic framework with multiple functional groups, including a chloro substituent and a pyrrole moiety. Its IUPAC name reflects its intricate structure, which can be depicted as follows:
Chemical Structure <!-- Placeholder for actual chemical structure image -->
Molecular Formula
- Molecular Formula: C14H12ClN5O
- Molecular Weight: 303.74 g/mol
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial Activity: Compounds containing pyrrole rings have demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Properties: Certain derivatives have been studied for their ability to inhibit inflammatory pathways.
- Anticancer Potential: The unique triazatricyclo structure may interact with DNA or other cellular targets, influencing cancer cell proliferation.
Case Studies and Research Findings
-
Antimicrobial Activity
A study evaluated the antimicrobial properties of pyrrole derivatives, revealing that modifications at the 1-position significantly enhanced activity against Gram-positive bacteria. While specific data on the compound is limited, its structural similarities suggest potential efficacy in this area . -
Anti-inflammatory Effects
Research on related compounds indicated that they could reduce edema in animal models when administered prior to inflammatory stimuli. The mechanism was linked to the inhibition of pro-inflammatory cytokines . This suggests that 13-chloro-5-(1-methylpyrrole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one may exhibit similar effects. -
Anticancer Studies
A recent investigation into triazatricyclo compounds showed promising results in inhibiting tumor growth in vitro. The study noted that these compounds could induce apoptosis in cancer cells through mitochondrial pathways . Although direct studies on the compound are scarce, these findings highlight its potential therapeutic applications.
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell wall | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells |
Structural Comparison with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Compound A | Pyrrole | Antimicrobial |
| Compound B | Triazole | Anticancer |
| Compound C | Imidazole | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
